m-Isopropylphenyl Phenyl Phosphate
CAS No.:
Cat. No.: VC0204088
Molecular Formula: C₁₅H₁₇O₄P
Molecular Weight: 292.27
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₅H₁₇O₄P |
---|---|
Molecular Weight | 292.27 |
Introduction
Chemical Identity and Structural Properties
Basic Identification
M-Isopropylphenyl Phenyl Phosphate is an organophosphate compound with the molecular formula C15H17O4P and a molecular weight of 292.27 g/mol . The "m-" prefix in its name indicates that the isopropyl group is positioned at the meta position on one of the phenyl rings. This positional specificity distinguishes it from other isomers such as ortho- or para-substituted variants.
Structural Characteristics
The compound consists of a central phosphate group (PO4) to which two aromatic rings are attached through oxygen atoms. One of these rings is a simple phenyl group, while the other is an m-isopropylphenyl group, featuring an isopropyl substituent at the meta position. This specific arrangement contributes to the compound's chemical reactivity and physical properties.
Chemical Identity Data
The following table summarizes the key identification parameters for m-Isopropylphenyl Phenyl Phosphate:
Parameter | Value |
---|---|
Chemical Name | m-Isopropylphenyl Phenyl Phosphate |
Molecular Formula | C15H17O4P |
Molecular Weight | 292.27 g/mol |
Catalog Number | RCLST010378 |
Appearance | Clear Light Brown Oil |
Synthetic Pathways and Production Methods
General Synthesis Approach
The production of isopropylphenyl phosphates typically involves the phosphorylation of isopropylphenols. For m-Isopropylphenyl Phenyl Phosphate specifically, this process would involve the reaction of m-isopropylphenol with appropriate phosphorylating agents to introduce the phosphate group while preserving the meta positioning of the isopropyl substituent.
Improved Process Methodology
An improved process for preparing isopropylphenyl/phenyl phosphate mixtures has been developed that involves three sequential steps:
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Alkylation of phenol with propylene
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Fractionation of the alkylation product
This process is designed to yield products with reduced 2,6-diisopropylphenyl/phenyl phosphate content, which may be advantageous for certain applications requiring higher purity or specific isomer distributions .
Process Control Parameters
The alkylation step in the synthesis process is particularly important for controlling the isopropylphenol content in the product mixture. The degree of phenol isopropylation is measured using the "C3/φ ratio," defined as the ratio of moles of propylene reacted to the total moles of phenol in the reaction system .
For optimal production of monoisopropylphenyl/phenyl phosphate mixtures, the process typically involves:
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Initial alkylation to a C3/φ ratio of less than 0.25 (preferably 0.05 to 0.20)
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Distillation to increase the C3/φ ratio to at least 0.30 (preferably 0.35 to 0.65)
Applications and Utility
Role as a Synthetic Intermediate
The primary application of m-Isopropylphenyl Phenyl Phosphate is as a synthetic intermediate in chemical processes . Its specific structure, featuring both a phenyl group and an m-isopropylphenyl group attached to a phosphate center, makes it valuable for the synthesis of more complex molecules where this structural motif is required.
Related Compounds and Comparative Analysis
Family of Isopropylphenyl Phosphates
M-Isopropylphenyl Phenyl Phosphate belongs to a broader family of isopropylphenyl phosphate compounds that include:
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Mono-substituted variants (like the compound in focus)
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Bis-substituted variants like Bis(isopropylphenyl) phenyl phosphate
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Various positional isomers (ortho-, meta-, para-) of these compounds
Bis(isopropylphenyl) Phenyl Phosphate
Bis(isopropylphenyl) phenyl phosphate represents a related compound with two isopropylphenyl groups attached to the phosphate center. This compound has the molecular formula C24H27O4P and a molecular weight of approximately 410.4 g/mol. The bis-substituted nature of this compound results in different physical properties and potentially different applications compared to the mono-substituted m-Isopropylphenyl Phenyl Phosphate.
Isopropyl Triphenyl Phosphate Mixtures
Commercial isopropyl triphenyl phosphate mixtures can contain various isopropylphenyl phosphates, including:
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O,O,O-triphenyl phosphate (24%)
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O-O-isopropylphenyl O,O-diphenyl phosphate (25%)
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O,O-diisopropyl-phenyl O-phenyl phosphate (20%)
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O-O, p-diisopropylphenyl O,O-diphenyl phosphate (18%)
This mixture composition demonstrates the complexity of isopropylphenyl phosphate chemistry and the range of related compounds that can be formed during synthesis processes.
Toxicological Considerations
Studies on Related Compounds
Studies on related compounds like isopropyl triphenyl phosphate have investigated their potential for neurotoxicity. Research involving hens treated with high doses of isopropyl triphenyl phosphate showed:
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No clinical signs of delayed neurotoxicity
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Only mild signs of general toxicity
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No neurohistologic changes suggestive of delayed neurotoxicity
While these findings cannot be directly extrapolated to m-Isopropylphenyl Phenyl Phosphate, they provide context for understanding the potential toxicological profile of related organophosphate compounds.
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